molecular formula C14H11FN4OS B2999075 4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide CAS No. 1251576-16-5

4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2999075
CAS No.: 1251576-16-5
M. Wt: 302.33
InChI Key: AQNMXTGMIUEMEA-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H11FN4OS and its molecular weight is 302.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c1-8-18-19-14(21-8)17-13(20)12-6-10(7-16-12)9-2-4-11(15)5-3-9/h2-7,16H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNMXTGMIUEMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}FN5_{5}OS
  • Molecular Weight : 265.3 g/mol

The compound features a pyrrole ring substituted with a thiadiazole moiety and a fluorophenyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound's anticancer activity has been evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

  • Cytotoxicity Assays :
    • The cytotoxic effects were measured using the MTT assay, with results indicating an IC50_{50} value of approximately 5.36 µg/mL against MCF-7 cells and 10.10 µg/mL against HepG2 cells .
    • A selectivity index was calculated to determine the compound's preferential toxicity towards cancer cells compared to normal cells.
  • Mechanisms of Action :
    • The compound induces apoptotic cell death , evidenced by increased levels of pro-apoptotic factors such as Bax and caspase-9 in treated cells .
    • Cell cycle analysis revealed that treatment with the compound leads to arrest in the S and G2/M phases, indicating disruption of normal cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins involved in cancer cell proliferation.
  • Thiadiazole Moiety : This component is critical for biological activity; modifications in this part of the molecule can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:

  • In Vivo Studies :
    • A study demonstrated that a derivative similar to our compound significantly reduced tumor size in sarcoma-bearing mice models when administered at specific dosages .
    • The targeting ability was confirmed through radioactive tracing studies, showcasing its potential for selective tumor targeting.
  • Comparative Analysis :
    • In comparison with other known anticancer agents (e.g., 5-Fluorouracil), the compound exhibited comparable or superior cytotoxicity against certain cancer cell lines while maintaining a favorable safety profile .

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